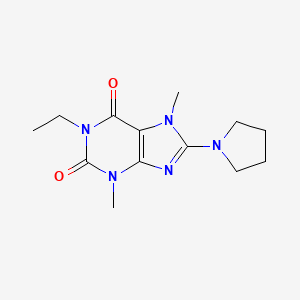

![molecular formula C11H13N3 B2646252 [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine CAS No. 1006442-61-0](/img/structure/B2646252.png)

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

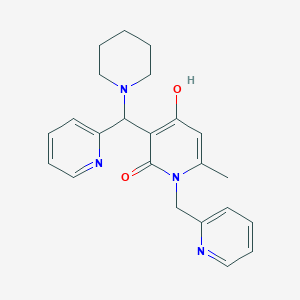

“[2-(3-Methyl-1H-pyrazol-1-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H13N3 . It’s a derivative of pyrazole, a class of compounds characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .

Chemical Reactions Analysis

Pyrazole derivatives, including “[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine”, have been used in the synthesis of herbicides . The specific chemical reactions involving this compound are not detailed in the available literature.Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Devices

Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer intriguing properties. Cyclometalated Pt (II) complexes, in particular, serve as efficient organic light-emitting structures. The photophysical and photochemical properties of Pt (II) complexes depend on the coordinating ligands. Pt (II) complexes with bidentate ligands, such as aryl-substituted N-heterocyclic compounds and 1,3-dicarbonyl compounds, exhibit improved luminescence. The combination of [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine with Pt (II) cores could lead to novel complexes with tailored properties .

Antipromastigote Activity in Leishmaniasis

Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain compounds, including [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine. These compounds exhibit desirable fitting patterns in the LmPTR1 pocket (active site), characterized by lower binding free energy. This suggests their potential as antileishmanial agents .

Anticancer and Antioxidant Properties

The synthesis of 4,4’-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives, which include [2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine, has been explored. Some of these derivatives exhibit promising antioxidant and anticancer activities. Notably, derivatives 8j and 8e show greater capability than standard reference drugs, while derivatives 8m, 8c, and 8n demonstrate comparable or reasonable cytotoxic activity .

Propriétés

IUPAC Name |

[2-(3-methylpyrazol-1-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-6-7-14(13-9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQKSUTWFBYKJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)

![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)

![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2646186.png)